Fenoldopam hydrobromide, (R)-

D1 dopamine receptor stereoselectivity enantiomeric affinity

Racemic fenoldopam introduces significant experimental error due to 50% inert S-enantiomer mass. This pharmacologically active (R)-enantiomer hydrobromide salt (CAS 1217454-00-6) eliminates stereochemical confounding. - **Target affinity:** D1-like receptor partial agonist; EC50 = 55.5 nM (cAMP accumulation); 60% intrinsic efficacy. - **Selectivity profile:** No significant D2, α/β-adrenoceptor, 5-HT, or muscarinic binding; peripheral restriction. - **Quality assurance:** Enantiomeric purity critical for receptor occupancy calculations; distinct CAS from racemate (67287-54-1).

Molecular Formula C16H17BrClNO3
Molecular Weight 386.7 g/mol
CAS No. 1217454-00-6
Cat. No. B12734577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam hydrobromide, (R)-
CAS1217454-00-6
Molecular FormulaC16H17BrClNO3
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br
InChIInChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1
InChIKeyDSGOSRLTVBPLCU-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam Hydrobromide, (R)-: Stereochemically Defined D1 Partial Agonist


Fenoldopam hydrobromide, (R)- (CAS 1217454-00-6) is the pharmacologically active R-enantiomer of fenoldopam formulated as the hydrobromide salt, belonging to the 1-phenyl-3-benzazepine class of selective dopamine D1-like receptor (D1 and D5 subtypes) partial agonists [1]. The compound functions as a rapid-acting peripheral vasodilator with preferential effects on renal, coronary, and mesenteric vascular beds, and does not readily cross the blood-brain barrier [1]. The (1R) absolute stereochemistry is critical to its pharmacological activity: the R-enantiomer possesses approximately 250-fold higher binding affinity for D1-like receptors than the S-enantiomer, making enantiomeric purity the single most important quality attribute for research applications [2].

Stereochemical-control study fit: (1R)-enantiomer with certified chiral purity
Hydrobromide salt form requires explicit mass correction vs. mesylate
D1-like partial agonist for receptor binding and functional assays
Also reported as reversible LSD1 inhibitor; supports dual-mechanism research

Why Racemic or Alternative Salt Forms Cannot Substitute


Although fenoldopam is clinically available as the racemic mesylate salt (Corlopam®), direct substitution with the racemate or alternative salt forms introduces quantifiable experimental error. The (R)-enantiomer demonstrates approximately 250-fold higher D1-like receptor affinity than the (S)-enantiomer [1]; consequently, racemic fenoldopam contains ~50% by mass of a stereoisomer that contributes negligible target engagement while adding to total drug concentration. Furthermore, the hydrobromide salt (MW 386.67 g/mol, mp 277°C dec.) differs from the mesylate salt (MW 401.87 g/mol, mp 274°C dec.) in molecular weight, thermal stability, and solubility profile, requiring explicit mass correction and salt form verification in all quantitative protocols . For applications demanding precise receptor occupancy calculations, chiral purity and salt form identity are non-negotiable procurement parameters.

This Product
(R)-enantiomer, hydrobromide
Defined (1R) stereochemistry; high D1 receptor engagement
Salt form: HBr, MW 386.67 g/mol, mp 277°C dec.
Common Alternatives
Racemic mesylate
Contains ~50% low-affinity S-enantiomer; MW difference requires 3.9% mass correction
Racemic hydrobromide
Different CAS; enantiomeric composition may alter receptor occupancy and functional readouts
Chiral purity and salt form identity are non-negotiable for quantitative protocols. Verify CAS 1217454-00-6 to ensure single enantiomer procurement.

Quantitative Differentiation Evidence for (R)-Fenoldopam Hydrobromide


R- vs. S-Enantiomer D1 Receptor Binding Affinity Differential

The (R)-enantiomer of fenoldopam exhibits approximately 250-fold higher binding affinity for D1-like dopamine receptors (D1 and D5 subtypes) compared to the (S)-enantiomer [1][2]. This stereoselective affinity differential is documented in the FDA prescribing information, which explicitly states that fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity [1]. The human D1 receptor Ki for racemic fenoldopam is 40 nM [3]; based on the 250-fold affinity ratio, the (R)-enantiomer accounts for virtually all specific receptor binding at pharmacologically relevant concentrations, while the (S)-enantiomer behaves as a low-affinity species.

R- vs. S-Enantiomer D1 Binding
Head-to-head
~250-fold higher D1-like receptor affinity for (R)- vs. (S)-enantiomer
Supports enantiomer-specific receptor occupancy analysis
Eliminates confounding (S)-enantiomer signal in binding studies
D1 dopamine receptor stereoselectivity enantiomeric affinity radioligand binding

R- vs. S-Enantiomer Functional Vascular Relaxation Potency

In isolated rabbit splenic arterial ring segments, the (R)-enantiomer of SK&F 82526 (fenoldopam) produced stereoselective vasorelaxation with an ED50 of 1 × 10⁻⁶ M, while the (S)-enantiomer was substantially less potent with an ED50 of 7 × 10⁻⁶ M — a 7-fold difference in functional tissue-level potency [1]. Critically, fenoldopam lacks intrinsic α-adrenoceptor agonist activity, enabling examination of pure dopamine receptor-mediated relaxation without the confounding vasoconstriction seen with other dopamine receptor agonists such as dopamine itself [1].

Functional Vascular Relaxation
Head-to-head
(R)-enantiomer ED50 = 1 × 10⁻⁶ M vs. (S)-enantiomer ED50 = 7 × 10⁻⁶ M
7-fold greater functional vasorelaxant potency for (R)-enantiomer
Isolated rabbit splenic artery; stereoselective D1-mediated relaxation
vascular dopamine receptor stereoselective vasodilation functional potency SKF 82526 isolated tissue pharmacology

Partial Agonist Profile vs. Dopamine at DA1 Receptors

In LLC-PK1 renal epithelial cells expressing DA1 receptors coupled to adenylyl cyclase, fenoldopam stimulated cAMP accumulation with an EC50 of 55.5 ± 7.75 nM, compared to 1.65 ± 0.64 μM for dopamine — representing a 30-fold higher potency [1]. However, fenoldopam behaved as a partial agonist, achieving only 37% of the maximal cAMP response produced by dopamine (Emax 13.0 ± 2.95 vs. 35.6 ± 10.19 pmol/mg protein) [1]. In competition experiments, fenoldopam acted as a competitive antagonist in the presence of dopamine, with a Schild-derived pA2 value of 7.38 and a slope of unity [1].

Partial Agonist vs. Dopamine
Head-to-head
EC50 = 55.5 nM (fenoldopam) vs. 1.65 μM (dopamine); Emax 37% of dopamine
Higher potency but partial efficacy; competitive antagonist behavior (pA2 = 7.38)
LLC-PK1 cell cAMP assay; useful for receptor reserve studies
cAMP accumulation partial agonist DA1 receptor LLC-PK1 cells intrinsic efficacy Schild analysis

Intrinsic Efficacy Comparison with SKF 38393 at Peripheral D1 Receptors

Across two independent peripheral D1 receptor preparations, fenoldopam consistently exhibited higher intrinsic efficacy than the prototypical D1 partial agonist SKF 38393. In cultured rat glomerular mesangial cells, fenoldopam achieved approximately 60% of the maximal cAMP response elicited by dopamine, whereas SKF 38393 reached only 35% [1]. In rat mesenteric artery vascular smooth muscle cells, the same rank order was preserved: fenoldopam produced 48% of the dopamine maximal response compared to 24% for SKF 38393 [2]. The apparent Ka values were 0.04 μM for fenoldopam and 0.02 μM for SKF 38393 in mesangial cells, and 0.59 μM and 0.06 μM respectively in mesenteric artery smooth muscle [1][2].

Intrinsic Efficacy vs. SKF 38393
Cross-study
Fenoldopam: ~60% (mesangial) / ~48% (mesenteric) of dopamine Emax; SKF 38393: ~35% / ~24%
Higher assay window in peripheral D1 cAMP assays vs. prototypical partial agonist
Rank order preserved across mesangial and vascular smooth muscle cells
SKF 38393 intrinsic efficacy partial agonist comparison mesangial cells vascular smooth muscle

Hydrobromide vs. Mesylate Salt Form Differentiation

Fenoldopam hydrobromide, (R)- (CAS 1217454-00-6; molecular formula C₁₆H₁₇BrClNO₃; MW 386.67 g/mol; (1R) stereochemistry) differs from the clinically marketed fenoldopam mesylate (CAS 67227-57-0; C₁₇H₂₀ClNO₆S; MW 401.87 g/mol; racemic mixture) in three procurement-relevant parameters: counterion identity, molecular weight, and stereochemical composition [1]. The hydrobromide salt exhibits a melting point of 277°C (decomposition), compared to 274°C (decomposition) for the mesylate . The 15.2 g/mol molecular weight difference (3.9%) mandates explicit mass correction when translating dosing protocols between salt forms. Furthermore, CAS 1217454-00-6 specifically denotes the chirally pure (1R)-enantiomer hydrobromide, distinguishing it from racemic fenoldopam hydrobromide (CAS 67287-54-1) [2].

Salt Form Differentiation
Class-level
HBr salt: MW 386.67, mp 277°C; mesylate: MW 401.87, mp 274°C; 3.9% mass difference
Requires mass correction in dosing protocols; salt form identity verification mandatory
Distinct CAS 1217454-00-6 ensures (R)-enantiomer, hydrobromide
salt form selection hydrobromide mesylate physicochemical characterization reference standard

Fenoldopam as a Reversible LSD1 Inhibitor

Fenoldopam was identified as a novel, reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) through a drug repurposing screen, with an IC50 of 0.8974 μM [1]. Molecular docking predicted that fenoldopam occupies the FAD cofactor cavity of LSD1, forming hydrogen bonds with surrounding residues [1]. Functionally, fenoldopam displayed significant antiproliferative activity against the ACHN renal cell carcinoma (RCC) cell line with an IC50 of 10.34 ± 1.35 μM, while demonstrating selectivity over the normal human kidney cell line HK-2 [1]. This LSD1 inhibitory activity is structurally and mechanistically distinct from fenoldopam's canonical D1 receptor pharmacology. Notably, this secondary pharmacology has not been reported for prototypical D1 partial agonists such as SKF 38393, making it a differentiating feature of the fenoldopam chemotype [1].

LSD1 Inhibition (Secondary Target)
Supporting
IC50 = 0.8974 μM (reversible); ACHN cell antiproliferative IC50 = 10.34 μM
Enables dual-mechanism D1/LSD1 research; stereoselectivity not yet determined
Unique among D1 agonists; reported in drug repurposing screen
LSD1/KDM1A inhibition drug repurposing renal cell carcinoma epigenetic target dual pharmacology

High-Value Research and Industrial Application Scenarios


D1 Receptor Pharmacological Profiling and Screening

The (R)-fenoldopam hydrobromide provides a chirally pure, high-affinity D1-like receptor partial agonist tool for receptor binding and functional assays. Its well-characterized partial agonist profile — EC50 = 55.5 nM in cAMP accumulation assays with approximately 60% intrinsic efficacy relative to dopamine [1][2] — makes it suitable as both a reference agonist for D1 receptor calibration and a competitive antagonist (pA2 = 7.38) for quantifying receptor reserve in tissues with high D1 expression [1]. The compound's documented lack of significant affinity for D2-like receptors, α₁- and β-adrenoceptors, 5-HT₁/5-HT₂ receptors, and muscarinic receptors [3] ensures target-specific signal in screening cascades, reducing false-positive rates compared to less selective D1 agonists such as dopamine.

Renal Hemodynamics and Peripheral D1-Mediated Hypertension Research

Fenoldopam's preferential vasodilatory effects on renal vascular beds — demonstrated by stereoselective relaxation of isolated arteries (R-enantiomer ED50 = 1 × 10⁻⁶ M vs. S-enantiomer ED50 = 7 × 10⁻⁶ M) [4] and confirmed in clinical pharmacology studies [3] — position (R)-fenoldopam hydrobromide as a key tool compound for studying renal D1 receptor-mediated natriuresis, diuresis, and renin release. The compound's peripheral restriction (it does not readily cross the blood-brain barrier) allows isolation of peripheral D1-mediated hemodynamic effects without confounding central nervous system actions — a critical differentiator from centrally active D1 agonists such as SKF 38393, dihydrexidine, and A-68930 that produce behavioral effects at relevant doses [2].

Cancer Drug Repurposing and LSD1-Targeted Epigenetic Research

The discovery of fenoldopam as a reversible LSD1 inhibitor (IC50 = 0.8974 μM) with antiproliferative activity against ACHN renal cell carcinoma cells (IC50 = 10.34 μM) and selectivity over normal HK-2 kidney cells [5] enables dual-mechanism experimental designs that simultaneously probe D1 receptor signaling and LSD1-mediated epigenetic regulation in RCC models. The (R)-fenoldopam hydrobromide, with its defined (1R) stereochemistry, provides the enantiomerically pure tool needed to determine whether the LSD1 inhibitory activity is stereoselective — a key structure-activity relationship question not addressed in the original racemate-based study [5]. This application is unique to fenoldopam among D1 receptor agonists and represents a procurement rationale distinct from cardiovascular research.

Chiral Purity Reference Standards and Enantioselective Method Development

With a defined (1R) absolute configuration and a unique CAS registry number (1217454-00-6) distinct from racemic fenoldopam hydrobromide (CAS 67287-54-1) [6], (R)-fenoldopam hydrobromide serves as a chiral reference standard for enantiomeric purity determination in pharmaceutical analysis and quality control. The 250-fold D1 affinity differential between enantiomers [3][7] means that even 1% (S)-enantiomer contamination could measurably alter pharmacological outcomes in sensitive bioassays. This makes enantiomeric purity validation using the authentic (R)-standard essential for both research-grade material qualification and pharmaceutical impurity profiling, particularly for laboratories developing stereoselective analytical methods for benzazepine-class compounds.

Application
Selection Property
Validation Focus
D1 receptor pharmacological profiling and screening
Enantiomeric purity and partial agonist profile
D1 binding affinity and cAMP functional assay endpoints
Peripheral D1-mediated hemodynamic studies
Peripherally restricted D1 agonism; lack of CNS penetration
Isolated artery relaxation and renal function endpoints
LSD1-targeted epigenetic research and RCC cell-model studies
Reversible LSD1 inhibitory activity (distinct from D1 agonism)
LSD1 enzymatic assay and ACHN cell proliferation endpoints
Chiral reference standard and enantioselective method development
Defined (1R) absolute configuration; unique CAS for single enantiomer
Enantiomeric purity by chiral HPLC; differentiation from racemate (CAS 67287-54-1)
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